molecular formula C16H18ClN3O2 B12676904 1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107659-09-6

1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Katalognummer: B12676904
CAS-Nummer: 107659-09-6
Molekulargewicht: 319.78 g/mol
InChI-Schlüssel: XTBBDTROSJNCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentyl ring, and a triazole moiety

Vorbereitungsmethoden

The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:

    1-Propanone, 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl): This compound lacks the cyclopentyl ring, which may affect its chemical and biological properties.

    1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl): This compound has an additional chlorophenyl group, which may enhance its reactivity and potential applications. The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

107659-09-6

Molekularformel

C16H18ClN3O2

Molekulargewicht

319.78 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-cyclopentyl-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C16H18ClN3O2/c17-14-7-5-12(6-8-14)15(21)16(22,13-3-1-2-4-13)9-20-11-18-10-19-20/h5-8,10-11,13,22H,1-4,9H2

InChI-Schlüssel

XTBBDTROSJNCDT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.